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Solid tumors present a significant challenge for many immunotherapies, including CAR-T cells,

due to an immunosuppressive tumor microenvironment (TME).[1][2][3] Macrophages, which

are often abundant in the TME, have the potential to overcome these barriers.[3] CT-0508 is a

first-in-class investigational therapy utilizing autologous monocyte-derived macrophages

engineered to express an anti-HER2 CAR.[1][2][4] Preclinical studies have demonstrated that

these CAR-macrophages can phagocytose tumor cells, activate the TME, recruit T cells, and

present tumor antigens, leading to a robust anti-tumor immune response.[2][4][5] These

promising preclinical findings led to the initiation of this Phase 1 trial to assess the safety,

feasibility, and preliminary efficacy of CT-0508 in patients with advanced HER2-overexpressing

solid tumors.[2][4] In September 2021, the FDA granted a Fast Track designation to CT-0508

for the treatment of patients with solid tumors.[1]

Mechanism of Action of CT-0508
CT-0508 is designed to leverage the natural functions of macrophages to fight cancer. The

therapy consists of autologous monocytes that are differentiated into M1 pro-inflammatory

macrophages and then engineered to express an anti-HER2 chimeric antigen receptor.[1][3]

The proposed mechanism involves several key steps:

Antigen-Specific Phagocytosis: The anti-HER2 CAR directs the macrophages to recognize

and engulf HER2-overexpressing cancer cells.[3]
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Tumor Microenvironment Remodeling: Upon activation, the CAR-macrophages release pro-

inflammatory cytokines, which helps to alter the immunosuppressive TME.[1][6]

Antigen Presentation and T-Cell Activation: After phagocytosing tumor cells, the CAR-

macrophages process and present tumor neoantigens to T cells. This leads to the activation

and expansion of tumor-reactive T cells.[1][3]

Epitope Spreading: By initiating a T-cell response against a variety of tumor antigens (not

just HER2), CT-0508 may induce a broader and more durable anti-tumor immunity,

potentially preventing antigen-negative relapse.[3]
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CT-0508 Proposed Mechanism of Action.

Phase 1 Trial Methodology
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The first-in-human study (NCT04660929) is a multi-center, open-label, Phase 1 basket trial

designed to evaluate CT-0508 in patients with recurrent or metastatic solid tumors that

overexpress HER2.[1][2]

Study Objectives
The primary objectives of the study are to assess the safety, tolerability, and manufacturing

feasibility of CT-0508.[3][6] Secondary endpoints include cellular kinetics and preliminary

efficacy as measured by Objective Response Rate (ORR), Overall Survival (OS), Progression-

Free Survival (PFS), and Duration of Response (DOR).[1][6]

Patient Population
Eligible participants were adults with HER2-overexpressing recurrent or metastatic solid

tumors, at least one measurable lesion per RECIST v1.1 criteria, and an ECOG performance

status of 1 or less.[1] Patients with breast cancer or gastric/gastroesophageal junction cancers

must have previously failed FDA-approved HER2-targeted therapies.[1]

Experimental Protocol
The experimental workflow involves several key stages from patient screening to follow-up.

CT-0508 Manufacturing Patient Treatment Protocol

1. Monocyte Collection
(Apheresis)

2. Differentiation
into Macrophages

3. Anti-HER2 CAR
Engineering

4. CT-0508 Infusion
(No Lymphodepletion)

Patient Screening
(HER2+, Prior Therapy)

5. Safety & Efficacy
Monitoring

Correlative Studies
(Blood, Biopsies)

Click to download full resolution via product page

High-Level Experimental Workflow for the CT-0508 Phase 1 Trial.

Manufacturing Process: The process begins with the collection of monocytes from patients via

apheresis.[2] These monocytes are then differentiated into macrophages and engineered with
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an anti-HER2 CAR.[2] The final CT-0508 product was reported to have high viability, purity, and

CAR expression.[2]

Dosing and Administration: The study evaluated at least two dosing regimens. Group 1 (n=9)

received a fractionated dose on days 1, 3, and 5, while Group 2 (n=9) received the full dose on

day 1.[2][4] Notably, CT-0508 is administered without any preparative lymphodepleting

chemotherapy.[2][6] A sub-study is also investigating the combination of CT-0508 with the PD-1

inhibitor pembrolizumab.[3]

Correlative Studies: To investigate the mechanism of action, the protocol includes the collection

of serial blood samples and tumor biopsies (one pre-treatment and two post-treatment).[2][4]

Analyses include pharmacokinetics, TME modulation, and T-cell receptor (TCR) sequencing.[2]

[4]

Phase 1 Trial Results
The results presented here are based on interim analyses of the ongoing Phase 1 trial.

Patient Demographics and Baseline Characteristics
Data has been presented for cohorts of varying sizes as the trial has progressed. The table

below summarizes characteristics from a cohort of 14 patients.
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Characteristic Value (n=14) Reference

Median Age (Range) 58 years (45-81) [1]

Gender 71.4% Female [1]

ECOG Performance Status 0 64.3% [1]

HER2 Overexpression (IHC

3+)
64.3% [1]

Tumor Types

Breast, Esophageal,

Cholangiocarcinoma, Ovarian,

Salivary/Parotid Gland

[2][4][5]

Median Prior Lines of Therapy

(Range)
3 (2-11) [4][5]

Prior Anti-HER2 Therapy 85.7% (in a cohort of 7) [2]

Safety and Tolerability
CT-0508 has demonstrated a tolerable safety profile across the reported cohorts.
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Safety Finding Observation Reference

Dose-Limiting Toxicities (DLTs) None reported [1][2]

Grade 3-4 CRS None reported [1][6]

ICANS (Any Grade) None reported [1]

Most Common AEs (Any

Grade)

Cytokine Release Syndrome

(CRS), Infusion-Related

Reactions, Decreased

Lymphocyte Count

[1]

Grade 3 AEs

Decreased lymphocyte count

(n=3), cough (n=1), decreased

neutrophil count (n=1)

[1]

Serious AEs (SAEs)

5 treatment-related SAEs were

due to hospitalization for

monitoring of Grade 2 CRS or

Grade 2 infusion reaction.

[1]

Most adverse events were Grade 1 or 2 and resolved quickly.[2][5] Cases of Grade 1-2 CRS

were managed without the need for tocilizumab or corticosteroids.[2][7]

Preliminary Efficacy
The best overall response observed in the trial was stable disease (SD).

Efficacy Metric Result Reference

Best Overall Response (n=14) 28.6% Stable Disease (SD) [1]

Response by HER2 Status

All 4 cases of SD occurred in

patients with HER2 3+ tumors

(n=9). All patients with HER2

2+ tumors (n=5) had

progressive disease.

[1]

Alternative Cohort (n=7)
4 of 7 patients evaluated had

stable disease.
[4]
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These results suggest that clinical activity may be correlated with high levels of HER2

expression.[7]

Correlative and Mechanistic Findings
Correlative studies from blood and tumor biopsies have provided clinical validation for the

proposed mechanism of action.

Correlative Finding Observation Reference

Trafficking to Tumor

CT-0508 CAR mRNA was

detected in post-treatment

tumor biopsies of patients.

[2][8]

Pharmacokinetics
CT-0508 was transiently

detectable in peripheral blood.
[2][4]

Cytokine Elevation

Transient, self-limiting

elevations of pro-inflammatory

cytokines were observed post-

infusion.

[1][2]

TME Remodeling

Biopsies showed increased

myeloid cell activation, T-cell

infiltration, activation, and

proliferation.

[2][4][6]

T-Cell Response

TCR sequencing revealed

newly expanding T-cell clones

in the blood that were also

found to accumulate in the

TME, suggesting the induction

of a tumor-reactive T-cell

response.

[2][4][8]

Conclusion and Future Directions
The interim results from the Phase 1 trial of CT-0508 are promising, demonstrating that this

first-in-class anti-HER2 CAR-macrophage therapy is feasible to manufacture and has a
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tolerable safety profile in patients with heavily pre-treated, advanced solid tumors.[1][4][8] The

therapy was administered without lymphodepleting chemotherapy, a significant departure from

CAR-T cell regimens.[6][7]

Early signs of clinical activity, characterized by stable disease, were observed, particularly in

patients with high HER2 expression (IHC 3+).[1] Importantly, correlative analyses confirm that

CT-0508 traffics to tumors and remodels the tumor microenvironment to induce an anti-tumor

T-cell response, consistent with its proposed mechanism of action.[2][6][8]

The study continues to enroll patients, including in a cohort evaluating CT-0508 in combination

with pembrolizumab, which may show synergistic effects.[1][3] These early findings support the

continued development of CAR-M therapies as a novel approach to treating solid tumors.[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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